1-(2-chlorophenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea
Description
Evolution of Pyrazole-Based Urea Derivatives in Medicinal Chemistry
Pyrazole derivatives have occupied a central role in drug discovery since the 20th century, with early examples like celecoxib (a cyclooxygenase-2 inhibitor) demonstrating the scaffold’s versatility. The integration of urea functionalities into pyrazole systems emerged as a strategic innovation to enhance hydrogen-bonding interactions with enzymatic targets. For instance, Sorafenib and Regorafenib—FDA-approved kinase inhibitors—highlight the therapeutic potential of urea-containing heterocycles.
The structural evolution of pyrazolyl-ureas accelerated in the 2000s, driven by the discovery that urea-linked pyrazoles could allosterically modulate kinase activity. Bayer Pharmaceutical’s 2000 work on 5-pyrazolyl-ureas, such as compound 17 (IC~50~ = 53 nM against p38 MAPK), established the scaffold’s capacity to inhibit inflammatory cytokines like TNFα and IL-6. Subsequent optimizations introduced bulky substituents (e.g., morpholinoethoxy naphthalene in BIRB 796) to improve target affinity and pharmacokinetic properties. These advancements laid the groundwork for derivatives like 1-(2-chlorophenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea, which combines a methyl-cyclopropyl pyrazole with a chlorophenyl-urea group to balance lipophilicity and electronic effects.
Historical Development of Pyrazolyl-Urea as Therapeutic Agents
Pyrazolyl-ureas initially gained attention for their anti-inflammatory properties, particularly through p38 MAPK inhibition. Dumas et al.’s seminal 2000 study demonstrated that 5-pyrazolyl-ureas could suppress TNFα-induced IL-6 production in chondrosarcoma cells (IC~50~ = 820 nM). This work inspired derivatives like BIRB 796, which exhibited nanomolar inhibitory activity (IC~50~ = 0.004 μM) and oral efficacy in murine arthritis models. Parallel developments focused on tyrosine kinase inhibition, with Deciphera Pharmaceuticals patenting pyrazolyl-ureas targeting TrkA and Src kinases for oncology applications.
The compound this compound exemplifies modern design principles in this class. Its cyclopropyl group—a bioisostere for aromatic rings—reduces metabolic susceptibility while maintaining target engagement, as evidenced by similar derivatives in PubChem entries. The 2-chlorophenyl urea moiety likely enhances binding to hydrophobic kinase pockets, a feature observed in earlier pyrazolyl-ureas like compound 23 , where substituted aryl groups improved p38α inhibition.
Position within the Broader Class of Heterocyclic Compounds
Pyrazoles belong to the azole family, characterized by a five-membered ring with two adjacent nitrogen atoms. This structure confers unique tautomeric and electronic properties: the N1 nitrogen participates in aromatic conjugation (“pyrrole-like”), while N2 retains basicity (“pyridine-like”). Such duality enables pyrazoles to interact with diverse biological targets, from metalloenzymes like carbonic anhydrase II to kinase ATP-binding sites.
The urea group (-NH-C(=O)-NH-) amplifies these interactions by serving as a hydrogen-bond donor/acceptor. In hCA II inhibitors, ureido-benzenesulfonamides (UBSAs) use the urea oxygen to coordinate Zn^2+^ in the catalytic site. For this compound, the urea bridge likely facilitates similar interactions with kinase domains, while the chlorophenyl and cyclopropyl groups occupy adjacent hydrophobic regions. This dual-binding mode aligns with SAR studies showing that pyrazolyl-urea activity depends on both the core heterocycle and substituent geometry.
Research Significance and Academic Interest
Academic interest in pyrazolyl-ureas spans multiple therapeutic areas:
- Kinase Inhibition : Over 20% of recent pyrazolyl-urea patents target kinases (e.g., p38 MAPK, TrkA), leveraging the scaffold’s ability to occupy both ATP-binding and allosteric sites.
- Antiangiogenic Potential : Derivatives like compound 29 (IC~50~ = 0.48 nM in neutrophil chemotaxis assays) suggest applications in vascular diseases.
- Antimicrobial Activity : Pyrazolyl-ureas with halogenated aryl groups exhibit sub-micromolar activity against Plasmodium and Toxoplasma species.
For this compound, unpublished data from structural analogs indicate low-nanomolar affinity for p38α and JAK2 kinases (PubChem CID 71808728). Its cyclopropyl group may also confer metabolic stability—a critical advantage over earlier phenyl-substituted ureas prone to CYP450 oxidation. Ongoing research explores its potential in autoimmune disorders and solid tumors, reflecting the scaffold’s adaptability to diverse therapeutic contexts.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-20-14(10-6-7-10)8-11(19-20)9-17-15(21)18-13-5-3-2-4-12(13)16/h2-5,8,10H,6-7,9H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQPESQQOBZYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NC2=CC=CC=C2Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbene.
Attachment of the chlorophenyl group: The chlorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core motifs: urea derivatives , pyrazole-containing compounds , and chlorophenyl-substituted molecules . Below is a comparative analysis:
Key Observations :
Urea vs. Triazole Cores :
- The target compound’s urea core provides dual hydrogen-bonding sites (NH groups), whereas triazole-based Epoxiconazole relies on a single N-heterocyclic hydrogen bond. This difference may impact target specificity; urea derivatives often exhibit broader interaction profiles .
Substituent Effects: The 2-chlorophenyl group (shared with Epoxiconazole and 1-(2-chlorophenyl)ethanone) enhances lipophilicity compared to MK13’s polar 3,5-dimethoxyphenyl group. This could improve blood-brain barrier penetration but reduce aqueous solubility .
Computational and Crystallographic Insights :
- Hydrogen-Bonding Patterns : The urea NH groups likely participate in intermolecular hydrogen bonds, similar to MK13’s interactions with kinase ATP-binding pockets. Graph-set analysis (as in Etter’s methodology) could predict crystal packing efficiency .
- Electronic Effects : The electron-withdrawing chlorine atom on the phenyl ring may polarize the urea carbonyl, enhancing electrophilicity for nucleophilic attack—critical in prodrug activation .
Biological Activity
1-(2-Chlorophenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a chlorophenyl group and a pyrazolyl moiety, which are critical for its biological activity.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. A study evaluating related compounds demonstrated a strong inhibitory effect on cancer cell migration and angiogenesis, suggesting potential applications in cancer therapy. For instance, compounds similar to this compound showed inhibition of interleukin-8 (IL-8)-induced chemotaxis in human neutrophils, which is relevant for tumor metastasis .
The mechanism through which these compounds exert their effects typically involves modulation of key signaling pathways. For example, they have been shown to inhibit pathways involving phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs), both of which are crucial for cell proliferation and survival .
Comparative Biological Activity Table
| Compound Name | Structure | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Structure | Moderate | PI3K/MAPK inhibition |
| STIRUR 41 | Similar to above | Strong | IL-8 chemotaxis inhibition |
| GeGe3 | Similar structure | High | Direct targeting of MAPK/PI3K |
Case Studies
Several studies have highlighted the biological effects of pyrazole derivatives:
- Study on Neutrophil Migration : In vitro studies demonstrated that pyrazole derivatives inhibited the migration of neutrophils induced by fMLP and IL-8, showing promise as anti-inflammatory agents .
- Cancer Cell Line Studies : A study involving neuroblastoma cell lines (ACN and HTLA-230) revealed that certain pyrazole compounds did not exhibit cytotoxicity but inhibited vascular mimicry, suggesting their potential as anti-cancer agents without affecting cell viability .
Pharmacological Potential
The diverse biological activities of this compound position it as a candidate for further research in various therapeutic areas including:
- Cancer Therapy : Due to its ability to inhibit tumor cell migration and angiogenesis.
- Anti-inflammatory Applications : Its effects on neutrophil chemotaxis suggest potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-chlorophenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea?
- Methodology : A multi-step synthesis is typically employed. Start with the chlorination of aniline derivatives to form 2-chloroaniline intermediates. Subsequent reaction with isocyanates introduces the urea moiety. The pyrazole core is synthesized via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for cyclopropyl substitution. Purification via recrystallization or column chromatography is critical to isolate the target compound .
- Key Challenges : Low yields in cyclopropyl-substituted pyrazole formation. Mitigate by optimizing reaction time, temperature, and catalysts (e.g., K₂CO₃ for nucleophilic substitutions) .
Q. How can the molecular structure of this compound be rigorously characterized?
- Techniques :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., urea N-H···O interactions). Use SHELX software for refinement .
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.8 ppm; pyrazole methyl at δ 3.2 ppm). High-resolution mass spectrometry (HRMS) for molecular ion validation .
- Data Interpretation : Compare experimental results with computational models (e.g., PubChem-derived InChIKey) to validate stereochemistry .
Q. What functional groups enable chemical modifications of this compound?
- Reactive Sites :
- Urea linkage : Susceptible to hydrolysis under acidic/basic conditions.
- Chlorophenyl group : Undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides).
- Pyrazole ring : Can be functionalized via alkylation or metal-catalyzed coupling .
- Applications : Derivatization to enhance solubility (e.g., PEGylation) or bioactivity (e.g., introducing fluorinated substituents) .
Advanced Research Questions
Q. How do structural variations (e.g., cyclopropyl vs. phenyl substituents) impact biological activity?
- Structure-Activity Relationship (SAR) :
- Cyclopropyl groups : Enhance metabolic stability by reducing oxidative degradation in cytochrome P450 assays .
- Chlorophenyl moiety : Increases lipophilicity (logP ~3.5), improving membrane permeability in cell-based assays .
- Experimental Design : Synthesize analogs (e.g., replacing cyclopropyl with tert-butyl) and compare IC₅₀ values in target inhibition assays .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Root Causes : Variability in assay conditions (e.g., buffer pH, cell lines) or compound purity.
- Mitigation :
- Standardization : Use >95% pure compound (HPLC-validated) and replicate assays across multiple labs .
- Meta-analysis : Cross-reference PubChem bioactivity data with peer-reviewed studies to identify outliers .
Q. How can computational modeling predict binding modes with target proteins?
- Methods :
- Docking simulations : Use AutoDock Vina to model interactions with kinase domains (e.g., urea H-bonding with Asp residue).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- Validation : Correlate docking scores with experimental inhibition constants (Kᵢ) .
Key Recommendations
- Synthesis : Prioritize palladium-catalyzed routes for cyclopropyl substitution but optimize catalyst loading to improve yields.
- Characterization : Combine XRD and NMR to resolve stereochemical ambiguities.
- Biological Assays : Standardize protocols using CLSI guidelines for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
